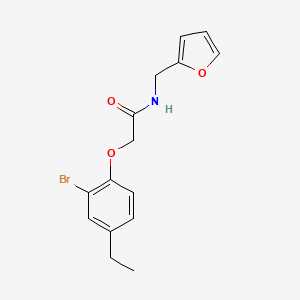![molecular formula C19H23N3O2 B5759871 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine CAS No. 5857-95-4](/img/structure/B5759871.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPPE is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action is not fully understood, but it is believed to work through the modulation of various neurotransmitter receptors. Specifically, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to bind to dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter receptors, anti-inflammatory activity, and anti-cancer activity. Additionally, 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its ability to modulate multiple neurotransmitter receptors, making it a promising candidate for the treatment of a wide range of neurological and psychiatric disorders. However, one limitation of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is its potential toxicity, which may limit its usefulness in clinical applications.
Orientations Futures
There are several potential future directions for research on 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of focus could be the development of more selective 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine analogs that target specific neurotransmitter receptors. Additionally, further research is needed to fully understand 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's mechanism of action and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in clinical trials.
Méthodes De Synthèse
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2,4-dimethylphenyl acetate. This intermediate can then be reacted with 2-pyridylpiperazine to form 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine.
Applications De Recherche Scientifique
1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate dopamine and serotonin receptors, which are involved in a wide range of neurological and psychiatric disorders. Other studies have investigated 1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine's potential as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-7-17(16(2)13-15)24-14-19(23)22-11-9-21(10-12-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFXNLCBJDSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356765 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
CAS RN |
5857-95-4 |
Source


|
| Record name | 2-(2,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)


![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)